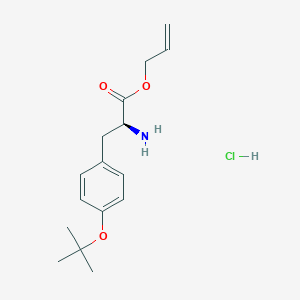

H-Tyr(tbu)-allyl ester hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

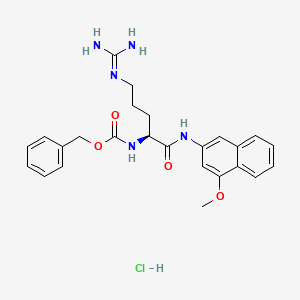

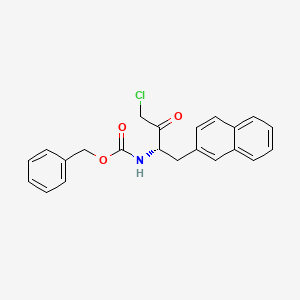

H-Tyr(tbu)-allyl ester hcl is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of tyrosine, an amino acid that is essential for the synthesis of proteins. H-Tyr(tbu)-allyl ester hcl is synthesized by the reaction of tyrosine with allyl alcohol and a strong acid catalyst.

Scientific Research Applications

H-Tyr(tbu)-allyl ester hcl has several potential applications in scientific research. One of the primary applications is in the field of peptide synthesis. H-Tyr(tbu)-allyl ester hcl is used as a protecting group for tyrosine in peptide synthesis. It is also used in the synthesis of cyclic peptides and peptidomimetics.

Mechanism of Action

Target of Action

H-Tyr(tbu)-allyl ester hcl is primarily used in the field of peptide synthesis . The compound’s primary targets are amino acids and peptides, where it serves as a protecting group .

Mode of Action

The compound interacts with its targets by attaching to the amino group of amino acids and peptides, thereby protecting these groups from unwanted reactions during peptide synthesis . This interaction results in the formation of a tert-butoxycarbonyl (Boc) group, which can be selectively deprotected using hydrogen chloride in anhydrous dioxane solution .

Biochemical Pathways

The biochemical pathway primarily affected by H-Tyr(tbu)-allyl ester hcl is peptide synthesis. The compound’s role as a protecting group allows for the selective synthesis of peptides without unwanted side reactions .

Pharmacokinetics

Its impact on bioavailability would be indirect, as it influences the structure of the synthesized peptides .

Result of Action

The molecular effect of H-Tyr(tbu)-allyl ester hcl’s action is the protection of amino groups in amino acids and peptides, allowing for selective reactions during peptide synthesis . On a cellular level, this can influence the function of the synthesized peptides, depending on the specific sequence and structure of the peptide.

Action Environment

The action of H-Tyr(tbu)-allyl ester hcl can be influenced by environmental factors such as temperature and pH. For example, the deprotection of the Boc group is performed at room temperature . Additionally, the stability of the compound and its efficacy as a protecting group can be influenced by the solvent used, with anhydrous dioxane being commonly used for the deprotection process .

Advantages and Limitations for Lab Experiments

One of the primary advantages of using H-Tyr(tbu)-allyl ester hcl as a protecting group is that it is stable under a wide range of reaction conditions. It is also easily removed using mild conditions, which minimizes the risk of damaging the peptide during the deprotection step. However, one limitation of using H-Tyr(tbu)-allyl ester hcl is that it can be difficult to synthesize in large quantities due to its low yield.

Future Directions

There are several future directions for research involving H-Tyr(tbu)-allyl ester hcl. One potential direction is the development of new protecting groups that are more efficient and easier to synthesize. Another direction is the synthesis of larger peptides and proteins using H-Tyr(tbu)-allyl ester hcl as a protecting group. Additionally, the use of H-Tyr(tbu)-allyl ester hcl in the synthesis of peptidomimetics and cyclic peptides could lead to the development of new drugs and therapeutics.

Synthesis Methods

H-Tyr(tbu)-allyl ester hcl is synthesized by the reaction of tyrosine with allyl alcohol and a strong acid catalyst. The reaction takes place in a solvent such as methanol or ethanol. The reaction mixture is then purified by column chromatography to obtain the pure compound. The yield of the synthesis reaction is typically around 50-60%.

properties

IUPAC Name |

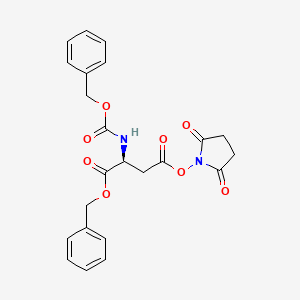

prop-2-enyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFOSDWVNYYLBH-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)